molecular formula C17H15N3O3 B2711350 1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-61-5

1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2711350
CAS No.: 899990-61-5
M. Wt: 309.325
InChI Key: LHEJRIRCPMHNHH-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea is a urea-based small molecule featuring two pharmacologically relevant aromatic moieties: a 1,3-benzodioxole group and a 1-methylindole group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which often improves target binding affinity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-9-13(12-4-2-3-5-14(12)20)19-17(21)18-11-6-7-15-16(8-11)23-10-22-15/h2-9H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEJRIRCPMHNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the 1-methyl-1H-indole moiety: This can be synthesized via Fischer indole synthesis using phenylhydrazine and acetone.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and 1-methyl-1H-indole moieties through a urea linkage, typically using phosgene or a phosgene substitute under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea Derivatives with Substituted Phenyl Groups

Compound: 1-(5-Bromo-2-methoxyphenyl)-3-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]urea ()

  • Structural Differences: The benzodioxole group in the target compound is replaced with a 5-bromo-2-methoxyphenyl group. The indole is substituted at the 4-position with a 2-aminopyridinylmethyl group.
  • The 2-aminopyridine moiety introduces hydrogen-bonding sites, which may improve selectivity for kinases or nucleic acid targets.
  • Synthesis : Likely synthesized via carbodiimide-mediated urea coupling, analogous to methods used for benzodioxole-linked ureas .

Urea Derivatives with Hydroxyethyl Spacers

Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea ()

  • Structural Differences :
    • A hydroxyethyl spacer bridges the urea and indole groups.
    • The indole retains the 1-methyl substitution but lacks direct conjugation to the urea.
  • Conformational flexibility from the spacer may reduce binding affinity but broaden target compatibility .

Non-Urea Benzodioxole-Indole Hybrids

Compound : (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one ()

  • Structural Differences :
    • Replaces the urea with a chalcone (α,β-unsaturated ketone) backbone.
    • Chroman and benzodioxole groups create a planar, conjugated system.
  • Functional Implications: The chalcone core enables radical scavenging and anti-inflammatory activity, as seen in flavonoid analogs. Crystallographic data (P1 space group, Z=2) confirm a rigid, planar structure favoring intercalation or enzyme inhibition .

Structural and Functional Comparison Table

Parameter Target Compound Compound Compound
Core Structure Urea Urea Urea
Aromatic Moieties Benzodioxole + 1-methylindole Bromophenyl + pyridinylmethyl-indole Benzodioxole + hydroxyethyl-indole
Key Substituents - Br, OMe, NH2 (pyridine) OH (spacer)
Hypothesized clogP ~3.5 ~4.2 ~2.8
Potential Targets Kinases, GPCRs Kinases, DNA/protein complexes Soluble enzymes, transporters
Synthetic Complexity Moderate High (multiple substitutions) Moderate (spacer introduction)

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzodioxole moiety with an indole derivative. Its molecular formula is C15H14N2O3C_{15}H_{14}N_2O_3, with a molecular weight of approximately 270.28 g/mol. The structural arrangement contributes to its biological activity, particularly in targeting specific enzymes and receptors.

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₃
Molecular Weight270.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of compounds structurally related to 1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea. For instance, related benzodioxole derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro assays indicated that certain derivatives exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, suggesting a promising pathway for diabetes management .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values between 26 µM and 65 µM against different tumor types. Notably, these compounds displayed minimal toxicity towards normal cell lines, indicating a favorable safety profile .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzodioxole structure is known to interact with enzymes like α-amylase and various kinases, which are critical in cancer progression and glucose metabolism.
  • Cell Cycle Arrest : Some studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 Range
Antidiabeticα-Amylase inhibition0.68 - 0.85 µM
AnticancerInduces apoptosis and cell cycle arrest26 - 65 µM

Case Study: Antidiabetic Potential

In a recent study involving diabetic mice models, a related benzodioxole derivative was administered, resulting in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This finding underscores the potential application of such compounds in developing new antidiabetic therapies.

Case Study: Anticancer Efficacy

Another study evaluated the anticancer efficacy of benzodioxole derivatives against breast cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting their potential as chemotherapeutic agents .

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